DYRKi

Kinase selectivity profiling Enzymatic IC50 determination Chemical probe validation

Not all DYRK1A inhibitors are equal. Functional outcomes vary by compound: brain-penetrant Dyrk1A-IN-16 for CNS models, harmine for beta cell differentiation, and EHT 5372 for ultra-potency. Rely on kinome-wide selectivity data to avoid confounding results from CLK or MAO-A off-targets. Select by application, not just IC50.

Molecular Formula C20H13F3N4O2S
Molecular Weight 430.4 g/mol
Cat. No. B13436241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDYRKi
Molecular FormulaC20H13F3N4O2S
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C3=NC(=CS3)C(=O)NC4=NC5=C(N4)C=C(C=C5)C(F)(F)F
InChIInChI=1S/C20H13F3N4O2S/c21-20(22,23)12-2-3-13-14(8-12)26-19(25-13)27-17(28)15-9-30-18(24-15)11-1-4-16-10(7-11)5-6-29-16/h1-4,7-9H,5-6H2,(H2,25,26,27,28)
InChIKeyIINDNGLKYISGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DYRKi (DYRK1A Inhibitor) Comparative Selectivity and Potency Guide for Kinase Research and Drug Discovery


DYRK1A inhibitors (DYRKi) are a class of small molecules that target dual-specificity tyrosine-phosphorylation-regulated kinase 1A, a CMGC group kinase implicated in Down syndrome, Alzheimer's disease, cancer, and diabetes [1]. The kinome includes structurally related off-targets, most notably the CLK (cdc2-like kinase) family, GSK-3β, and other DYRK isoforms (DYRK1B, DYRK2), making isoform and kinome-wide selectivity the primary determinant of experimental utility [2]. A 2023 comparative study of 56 reported DYRK/CLK inhibitors revealed substantial diversity in potency and selectivity, underscoring that compounds bearing the 'DYRKi' label cannot be assumed equivalent [3].

Why DYRK1A Inhibitors Are Not Interchangeable: Selectivity, Potency, and Functional Divergence


Substituting one DYRK1A inhibitor for another without quantitative selectivity profiling introduces experimental confounding. Head-to-head comparative analysis reveals that even widely used tool compounds diverge sharply in their off-target profiles: for example, harmine inhibits monoamine oxidase A (MAO-A) and 5-HT2A serotonin receptors [1], leucettine L41 potently engages CLK1 (IC50 = 15 nM) [2], and EHT 5372 exhibits 34-fold selectivity for DYRK1A over DYRK2 . Critically, functional outcomes are not class-wide: a 2024 comparative study in human pancreatic islets found that while harmine, 2-2c, and 5-IT enhance beta cell differentiation, other DYRK1A inhibitors including GNF4877, CC-401, INDY, and leucettine L41 fail to induce expression of essential beta cell genes, with the pro-differentiation effect shown to be mechanistically distinct from DYRK1A inhibition itself [3]. Consequently, procurement decisions based solely on IC50 values or the 'DYRKi' designation risk selecting a compound that lacks the functional signature required for a given application.

Quantitative Comparative Evidence: DYRK1A Inhibitor Potency, Selectivity, and Functional Differentiation


Comparative Potency and Kinase Panel Selectivity: EHT 5372 vs. Harmine vs. Leucettine L41

EHT 5372 demonstrates a 150-fold greater potency for DYRK1A (IC50 = 0.22 nM) compared to harmine (IC50 = 33 nM), with a 34-fold selectivity window over DYRK2 (IC50 = 10.8 nM) . In contrast, leucettine L41 exhibits a markedly different selectivity profile, potently inhibiting CLK1 (IC50 = 15 nM) with only 2.7-fold selectivity over DYRK1A (IC50 = 40 nM) [1].

Kinase selectivity profiling Enzymatic IC50 determination Chemical probe validation

Functional Divergence in Human Pancreatic Beta Cell Differentiation: Harmine vs. Leucettine L41 vs. GNF4877

A 2024 comparative study in human pancreatic islets demonstrated that while harmine treatment increases expression of PDX1, MAFA, NKX6.1, SLC2A2, and other beta cell differentiation markers, leucettine L41, GNF4877, CC-401, and INDY fail to induce these genes [1]. Notably, siRNA-mediated DYRK1A silencing induced proliferation but did not enhance differentiation, confirming that the pro-differentiation effect of harmine is mechanistically separable from DYRK1A inhibition [1].

Beta cell regeneration Diabetes research Functional selectivity

Broad Kinome Selectivity: NSC31059 Exceptional Selectivity Profile vs. Harmine Polypharmacology

NSC31059, a novel DYRK1A inhibitor identified via deep neural network screening, exhibited 'exceptional selectivity' when profiled across 70 kinases, with an IC50 of 39.5 nM against DYRK1A [1]. In contrast, harmine is a known polypharmacological agent that inhibits MAO-A (Ki = 397 nM) and 5-HT2A serotonin receptors , complicating interpretation of cellular and in vivo experiments.

Kinase selectivity panel Chemical probe optimization Off-target minimization

Brain Penetrance and In Vivo Efficacy: Dyrk1A-IN-16 in Glioblastoma Models

Dyrk1A-IN-16 (FC-3) is a brain-penetrant, ATP-competitive DYRK1A inhibitor with an IC50 of 53 nM that displays high selectivity across a broad kinase panel . In vivo, Dyrk1A-IN-16 inhibited tumor growth and prolonged survival in glioblastoma (GBM) models, whereas brain penetration data for many other DYRK1A inhibitors, including harmine and leucettine L41, remain limited or unreported .

CNS drug delivery Glioblastoma xenograft In vivo pharmacology

Microsomal Stability: EHT 5372 Demonstrates High Metabolic Stability in Human Liver Microsomes

EHT 5372 exhibited high stability in human liver microsome assays, with 77.4% of the compound remaining after 60 minutes and a half-life exceeding 120 minutes as quantified by LC-MS . Comparative microsomal stability data for harmine, leucettine L41, and other DYRK1A inhibitors are not available in the same assay system, but EHT 5372's >120-minute half-life indicates suitability for in vitro cellular assays and potential in vivo studies where rapid metabolism would otherwise confound results .

Metabolic stability In vitro ADME Pharmacokinetic optimization

Selectivity Over CDK5: Virtual Screening-Derived Inhibitors Demonstrate >33-Fold Selectivity Window

A multi-step virtual screening campaign focused on DYRK1A selectivity over cyclin-dependent kinase 5 (CDK5) identified two novel selective DYRK1A inhibitors with IC50 values of several μM for DYRK1A and >100 μM for CDK5, representing a >33-fold selectivity window [1]. This contrasts with earlier DYRK1A inhibitors that frequently exhibit significant CDK family cross-reactivity, which complicates interpretation in neurological disease models where CDK5 activity is pathologically relevant [1].

Kinase selectivity Virtual screening CDK5 off-target

Recommended Application Scenarios for DYRK1A Inhibitors Based on Quantitative Differentiation Evidence


CNS Target Engagement and Glioblastoma Xenograft Studies

Dyrk1A-IN-16 is the DYRK1A inhibitor of choice for studies requiring brain penetration and CNS target engagement, as it is the only comparator with documented brain penetrance and validated in vivo efficacy in glioblastoma models, where it inhibited tumor growth and prolonged survival . Alternative compounds such as harmine and leucettine L41 lack established CNS penetration profiles, limiting their utility in brain tumor or neurodegenerative disease models.

Human Pancreatic Beta Cell Proliferation and Differentiation Studies

Harmine is uniquely effective among DYRK1A inhibitors for studies requiring enhancement of beta cell differentiation, as it induces expression of PDX1, MAFA, NKX6.1, and other essential beta cell markers in human islets, whereas leucettine L41, GNF4877, CC-401, and INDY fail to do so . Researchers should not assume that alternative DYRK1A inhibitors will reproduce harmine's pro-differentiation effects, which are mechanistically distinct from DYRK1A inhibition.

High-Precision Kinase Selectivity Profiling and Chemical Probe Studies

EHT 5372 provides the highest potency (IC50 = 0.22 nM) among comparators with a well-characterized 339-kinase selectivity profile, demonstrating 34-fold selectivity for DYRK1A over DYRK2 . Its high microsomal stability (t1/2 > 120 min) further supports its use in cellular assays where compound depletion would otherwise confound results . In contrast, leucettine L41 potently inhibits CLK1 (IC50 = 15 nM), making it unsuitable for studies requiring clean DYRK1A-specific readouts [2].

Target Validation Studies Requiring Minimal Off-Target Confounding

NSC31059, a novel DYRK1A inhibitor with exceptional selectivity across a 70-kinase panel and an IC50 of 39.5 nM, is recommended for target validation studies where polypharmacology must be minimized . Harmine, despite comparable potency (IC50 = 33 nM), inhibits MAO-A and 5-HT2A receptors, introducing potential confounding effects in neuronal and cardiovascular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for DYRKi

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.